hippocalcin
Description
Properties
CAS No. |
149223-81-4 |
|---|---|
Molecular Formula |
C8H13NO2S |
Synonyms |
hippocalcin |
Origin of Product |
United States |
Molecular and Genetic Architecture of Hippocalcin
Hippocalcin Gene Expression and Regulation
The expression of the this compound gene (HPCA) is tightly controlled at multiple levels, ensuring its specific function in the nervous system. This regulation occurs through transcriptional control mechanisms, post-transcriptional modifications of its mRNA, and is marked by distinct developmental and tissue-specific expression patterns.
Transcriptional Control Mechanisms of this compound Gene
The cell-type-specific expression of the rat this compound gene is governed by distributed elements within the -3.2 to -1.5 kb region of its 5' flanking sequence. nih.gov Studies have shown that a -3.2 to +0.6 kb region of the rat this compound gene can activate reporter gene expression in neuronal cell lines but not in non-neuronal cells. nih.gov Within this region, the segment from -1.8 to -1.5 kb acts as a strong activator of transcription. nih.gov Further analysis of the proximal promoter region has identified two clusters of multiple E-box sites, which are believed to be important in regulating the gene's cell-specific expression. nih.gov Additionally, several transcription factors, including MIER1, REST, CTCF, PHF8, and XRCC5, have been identified as having binding sites associated with the HPCA gene. genecards.org In hippocampal neural precursor cells, the transcription factor STAT3 has been shown to be regulated by this compound, influencing the expression of neurotrophins and proneural bHLH transcription factors. frontiersin.org
Post-transcriptional Regulation of this compound mRNA (e.g., miRNA-mediated)
Post-transcriptional regulation, particularly through microRNAs (miRNAs), plays a significant role in modulating this compound expression. wikipedia.org miRNAs are small non-coding RNA molecules that can repress gene expression by binding to the 3' untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational silencing. wikipedia.orgnih.govnih.gov
Research has identified miR-24-3p as a key regulator of this compound (HPCA) mRNA. nih.govnih.govresearchgate.net In silico analysis predicted two potential binding sites for miR-24-3p in the 3'UTR of HPCA mRNA. nih.govresearchgate.net Experimental validation through a dual-luciferase reporter assay confirmed that miR-24-3p directly targets the HPCA 3'UTR, with the binding site at position 675-681 being the functional one. nih.govresearchgate.net
The expression levels of miR-24-3p and this compound are often inversely correlated. During neuronal differentiation of SH-SY5Y cells, the expression of this compound increases while the level of miR-24-3p decreases. nih.govnih.gov Upregulation of miR-24-3p using a mimic leads to reduced this compound expression and diminished neuronal differentiation. nih.govnih.gov Conversely, inhibiting miR-24-3p promotes neurite outgrowth and the expression of synaptic markers, supporting the role of this compound in neuronal differentiation. nih.govnih.gov This regulatory mechanism suggests that miR-24-3p is a critical factor in controlling neuronal differentiation by modulating this compound expression. nih.govnih.govresearchgate.netnih.gov
Developmental and Tissue-Specific Expression Patterns of this compound
This compound exhibits a highly specific expression pattern, being primarily localized to the brain and nervous system. genecards.orguniprot.orgwikipedia.org It is particularly abundant in the pyramidal cells of the hippocampal CA1 region. nih.govoup.commdpi.com
The expression of this compound is also developmentally regulated. Studies in the developing rat brain have shown that this compound mRNA and protein expression are strictly controlled by both cell type and developmental stage. nih.gov
Hippocampus: this compound mRNA first appears in CA3 pyramidal cells on embryonic day 19, with immunoreactivity detected at postnatal day 1 (P1). nih.gov Expression then extends throughout Ammon's horn, with hippocampal pyramidal cells, especially in the CA1 region, maintaining the highest expression levels after P14. nih.gov The dentate granule cells show a low level of expression starting from P7. nih.gov
Cerebral Cortex: In the cerebral cortex, this compound expression begins in the pyramidal cells of the piriform cortex around P1 (mRNA) and P4 (immunoreactivity). nih.gov It reaches its peak at P14 and then gradually declines to about half the maximum level in adults. nih.gov
Cerebellum: A small number of Purkinje cells start expressing this compound at P7, with expression becoming more evident in most Purkinje cells by P14 and increasing until P28. nih.gov In adult cerebellum, immunoreactivity is concentrated in the cell bodies and proximal dendrites. nih.gov
These findings suggest that this compound is involved in neuronal differentiation during early development and may have other neuronal functions in the adult brain. nih.gov
This compound Protein Structure and Modifications
The function of this compound is intrinsically tied to its three-dimensional structure and the post-translational modifications it undergoes. These features enable it to act as a sensitive calcium sensor and interact with other cellular components.
Domain Organization and EF-hand Motifs of this compound
This compound is a member of the neuronal calcium sensor (NCS) protein family and is characterized by the presence of four EF-hand motifs. oup.comuniprot.orgnih.govrowan.edu The EF-hand is a helix-loop-helix structural domain found in a large family of calcium-binding proteins. mdpi.comgenenames.org While this compound contains four EF-hand motifs, only three of them are capable of binding calcium ions (Ca²⁺). oup.comnih.gov The binding of Ca²⁺ to these EF-hand motifs induces a conformational change in the protein, which is a critical step in its function as a calcium sensor. oup.com The protein has a molecular mass of approximately 22.5 kDa. nih.gov
| Domain | Description | Calcium Binding |
|---|---|---|
| EF-1 | The first EF-hand motif. | No |
| EF-2 | The second EF-hand motif. | Yes |
| EF-3 | The third EF-hand motif. | Yes |
| EF-4 | The fourth EF-hand motif. | Yes |
Post-translational Modifications of this compound (e.g., Myristoylation, Phosphorylation)
Post-translational modifications are crucial for the proper function and localization of this compound. The most significant of these is N-terminal myristoylation. uniprot.orguniprot.orgnih.gov
Myristoylation: this compound undergoes co-translational N-myristoylation, where a myristoyl group (a 14-carbon saturated fatty acid) is attached to the N-terminal glycine (B1666218) residue. uniprot.orgnih.govnih.gov This lipid modification is essential for the protein's ability to associate with cellular membranes in a calcium-dependent manner. uniprot.orgnih.gov This mechanism is often referred to as a "Ca²⁺/myristoyl switch". wikipedia.orgoup.comrupress.org At low intracellular calcium concentrations, the myristoyl group is sequestered within a hydrophobic pocket of the protein, keeping this compound in the cytosol. oup.com Upon an increase in intracellular calcium, the binding of Ca²⁺ to the EF-hands induces a conformational change that exposes the myristoyl group, facilitating the protein's translocation to and association with membranes, such as the trans-Golgi network and the plasma membrane. oup.comrupress.orgbiologists.com This translocation is critical for this compound to interact with its downstream targets. oup.com Mutation of the N-terminal glycine to alanine (B10760859) prevents myristoylation and abolishes this Ca²⁺-dependent membrane association. nih.gov
Phosphorylation: While myristoylation is the most extensively studied post-translational modification of this compound, the potential for phosphorylation also exists. In this compound-deficient mice, the depolarization-induced phosphorylation of cAMP-response element-binding protein (CREB) was found to be significantly reduced, suggesting an indirect link between this compound and phosphorylation signaling pathways. nih.gov However, direct phosphorylation of the this compound protein itself is less characterized in the available literature.
| Modification | Site | Functional Consequence |
|---|---|---|
| N-Myristoylation | N-terminal Glycine-2 | Enables Ca²⁺-dependent membrane association (Ca²⁺/myristoyl switch) and translocation from cytosol to membranes. uniprot.orgoup.comnih.gov |
| Phosphorylation | Not definitively characterized | Potential involvement in downstream signaling cascades, such as CREB phosphorylation. nih.gov |
Biochemical and Cellular Mechanisms of Hippocalcin Function
Calcium Binding Dynamics and Conformational Changes of Hippocalcin
The function of this compound as a calcium sensor is intrinsically linked to its ability to bind calcium ions, which in turn induces significant conformational changes.
Stoichiometry and Affinity of Calcium Binding to this compound
This compound possesses four EF-hand motifs, characteristic of many calcium-binding proteins. However, research has shown that only three of these motifs are functional and capable of binding calcium. nih.gov Studies on unmyristoylated this compound have provided precise measurements of its calcium-binding affinity. Equilibrium calcium-binding titrations have revealed that wild-type this compound binds to calcium with a high affinity, demonstrating positive cooperativity. nih.gov
In live cell studies, the calcium sensitivity of this compound has been observed to be even higher than in vitro analyses might suggest. Translocation of a this compound-enhanced yellow fluorescent protein (EYFP) fusion protein begins at intracellular calcium concentrations of approximately 180 nM, with half-maximal translocation occurring at 290 nM. rupress.org This indicates that this compound is a highly sensitive calcium sensor, capable of responding to subtle changes in intracellular calcium levels within a narrow dynamic range of 200–800 nM. rupress.orgnih.gov
Table 1: Calcium Binding Affinity of this compound Variants
| This compound Variant | Dissociation Constant (Kd) | Hill Coefficient (n) | Reference |
|---|---|---|---|
| Wild-type | 65 ± 4 nM | 1.4 ± 0.1 | nih.gov |
| T71N Mutant | 93 ± 12 nM | Not specified | nih.gov |
| A190T Mutant | 77 ± 5 nM | 1.3 ± 0.1 | nih.gov |
| Recombinant (in vitro) | 5 µM | Not specified | rupress.org |
| In living cells (half-maximal translocation) | 290 ± 20 nM | Not specified | rupress.org |
Spectroscopic and Structural Analysis of Calcium-Bound this compound Conformations
The binding of calcium to this compound triggers a significant conformational change, a process that has been elucidated through spectroscopic and structural studies. In the absence of calcium, the myristoyl group attached to the N-terminus of this compound is sequestered within a hydrophobic pocket of the protein. oup.com Upon calcium binding, a substantial conformational shift occurs, leading to the extrusion of this myristoyl group. oup.com
Subcellular Localization and Trafficking of this compound
The spatial and temporal distribution of this compound within the cell is tightly regulated and is crucial for its function in signal transduction.
Compartmentalization within Neuronal and Non-Neuronal Cells
This compound is predominantly expressed in the brain, particularly in the pyramidal cells of the hippocampus. nih.gov Within neurons, it is found in the cytosol at resting calcium levels. oup.com It has a diffuse cytosolic distribution in the cell body (excluding the nucleus) and throughout its processes. nih.gov More specifically, it has been localized to the perikaryon, dendrite membrane, neuronal cell body membrane, axon, dendritic spine head, and dendrite cytoplasm. wikipedia.org Upon an increase in intracellular calcium, this compound translocates to intracellular membranes, including the plasma membrane and the trans-Golgi network (TGN). oup.comuniprot.org In non-neuronal cells like HeLa cells, expressed this compound also demonstrates this calcium-dependent translocation from the cytosol to the plasma membrane and a perinuclear compartment, likely the TGN. oup.com
Mechanisms Regulating this compound Translocation and Targeting
The primary mechanism governing the translocation of this compound is the "Ca2+/myristoyl switch". nih.govoup.comwikipedia.org At low intracellular calcium concentrations, the N-terminal myristoyl group is hidden within a hydrophobic pocket of the protein. oup.com When calcium levels rise, the binding of calcium to the EF-hand motifs induces a conformational change that exposes the myristoyl group. oup.com This exposed lipid anchor then facilitates the association of this compound with cellular membranes. nih.govoup.com This translocation is a rapid process, with a half-time of approximately 0.9 seconds, and is reversible. rupress.org The process is dependent on the binding of calcium to EF-hands 2 and 3. rupress.org The N-terminal myristoylation is essential for this calcium-dependent membrane association. oup.com
Protein-Protein and Lipid Interactions of this compound
To execute its diverse cellular functions, this compound interacts with a variety of other proteins and specific lipid molecules.
Identified protein interaction partners of this compound include a range of signaling and structural proteins. These interactions are often calcium-dependent and are critical for the downstream effects of this compound activation. Methods such as yeast two-hybrid screens, co-immunoprecipitation, and mass spectrometry have been utilized to identify these binding partners. nih.govwikipedia.orgnih.gov
In addition to protein interactions, this compound's function is also modulated by its association with specific lipids in cellular membranes. The myristoylated N-terminus of this compound has been shown to interact with high affinity to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov More recent studies have also identified interactions with other phosphatidylinositols, such as PtdIns4P, PtdIns5P, and PtdIns(3,4,5)P3. tandfonline.com These specific lipid interactions are thought to play a role in targeting this compound to distinct membrane microdomains.
Table 2: Known Protein and Lipid Interactors of this compound
| Interacting Molecule | Type | Method of Identification | Reference |
|---|---|---|---|
| Neuronal apoptosis inhibitory protein (NAIP) | Protein | Not specified | wikipedia.org |
| Mixed lineage kinase 2 (MLK2) | Protein | Not specified | nih.govwikipedia.org |
| β2 adaptin of the AP2 complex | Protein | Yeast two-hybrid, Co-immunoprecipitation | nih.govwikipedia.org |
| Calcium-dependent activator protein for secretion (CADPS) | Protein | Not specified | wikipedia.org |
| ARF1 | Protein | MALDI-MS | nih.gov |
| Cyclic nucleotide 3',5'-phosphodiesterase | Protein | MALDI-MS | nih.gov |
| Vacuolar ATPase | Protein | MALDI-MS | nih.gov |
| AP1 complex | Protein | MALDI-MS | nih.gov |
| Type I TGF-beta receptor | Protein | MALDI-MS | nih.gov |
| Voltage-gated calcium channels (VGCCs) | Protein | Not specified | nih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Lipid | Not specified | nih.gov |
| Phosphatidylinositol 4-phosphate (PtdIns4P) | Lipid | Protein-lipid overlay assay | tandfonline.com |
| Phosphatidylinositol 5-phosphate (PtdIns5P) | Lipid | Protein-lipid overlay assay | tandfonline.com |
| Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) | Lipid | Protein-lipid overlay assay | tandfonline.com |
Identification of this compound-Interacting Proteins
This compound, a neuronal calcium sensor, exerts its influence by interacting with a variety of proteins. These interactions are fundamental to its role in cellular processes. Key interacting partners that have been identified include:
AP2 (Adaptor Protein 2): this compound directly binds to the β2-adaptin subunit of the AP2 complex. nih.gov This interaction is crucial for the regulated endocytosis of AMPA receptors. nih.govnih.gov
GluR2/3 (Glutamate Receptor Subunits): While a direct interaction is not observed, this compound forms a complex with AMPA receptors containing GluR2/3 subunits via its interaction with AP2. nih.gov
NAIP (Neuronal Apoptosis Inhibitory Protein): this compound interacts with NAIP, and this interaction is enhanced by the presence of calcium. nih.gov This interaction plays a role in protecting neurons from calcium-induced cell death. nih.gov
CKB (Creatine Kinase B): Research has pointed to interactions between this compound and CKB, although the specific functional implications are still under investigation.
PLD2 (Phospholipase D2): this compound is involved in the transcriptional regulation of PLD2 expression, suggesting an indirect interaction or a role in the signaling pathway that governs PLD2. nih.gov
VGCCs (Voltage-Gated Calcium Channels): this compound has been shown to bind to P/Q- and N-type voltage-gated calcium channels. oup.comrcsb.org This interaction is implicated in the regulation of calcium influx into neurons. rcsb.orgnih.gov
Table 1: this compound-Interacting Proteins and their Functions
| Interacting Protein | Function of Interaction |
|---|---|
| AP2 | Mediates Ca2+-dependent endocytosis of AMPA receptors. nih.govfrontiersin.org |
| GluR2/3 | Part of the complex with this compound and AP2 during endocytosis. nih.gov |
| NAIP | Synergistic neuroprotection against calcium-induced cell death. nih.gov |
| CKB | Functional significance is an area of ongoing research. |
| PLD2 | This compound influences its expression. nih.gov |
| VGCCs | Regulation of channel activity and calcium influx. oup.comrcsb.org |
Functional Consequences of this compound Protein Complex Formation
The formation of protein complexes with this compound has significant functional consequences within the cell. A primary example is the this compound-AP2-AMPAR complex, which acts as a calcium sensor to initiate the endocytosis of AMPA receptors, a key process in long-term depression (LTD). nih.govfrontiersin.org The interaction with NAIP provides a neuroprotective effect, shielding neurons from the detrimental effects of high intracellular calcium levels. nih.gov Furthermore, the association of this compound with VGCCs allows it to modulate neuronal excitability by influencing calcium currents. oup.comnih.gov The translocation of myristoylated this compound to membranes upon calcium binding is a critical step that facilitates these interactions with its target proteins. nih.govrupress.org
Interaction Specificity and Regulation by Calcium
The interactions of this compound with its partners are not static; they are dynamically regulated, primarily by intracellular calcium concentrations. This compound possesses EF-hand motifs that bind calcium ions. rupress.org This binding induces a conformational change, often referred to as a "calcium-myristoyl switch," which exposes a myristoyl group. rupress.orgnih.gov This change promotes the translocation of this compound from the cytosol to cellular membranes, where it can interact with its target proteins. oup.comnih.gov
The interaction with AP2 and subsequently with AMPA receptors is Ca2+-sensitive. nih.gov Similarly, the binding of this compound to NAIP is enhanced in the presence of elevated calcium levels. nih.gov This calcium-dependent regulation ensures that this compound's functions are triggered in response to specific cellular signals that involve changes in calcium homeostasis. The translocation is dependent on functional EF-hands 2 and 3. rupress.org
Interaction with Lipid Species
In addition to proteins, this compound also interacts with specific lipid species in the cell membrane. It has been shown to bind to phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netresearchgate.net The N-terminal region of this compound is thought to be involved in this interaction. researchgate.net This interaction is significant as it can influence the localization and function of both this compound and PIP2, potentially affecting signaling pathways that rely on PIP2 as a second messenger. researchgate.netresearchgate.net Furthermore, recent studies suggest that this compound is a protein ligand for monoacylglycerol (MAG) lipids, indicating a potential role for this compound in MAG lipid-mediated signaling pathways. researchgate.net The interaction with PIP2 may be crucial for the specific membrane targeting of this compound. researchgate.net
Role of this compound in Intracellular Signaling Pathways
Modulation of Kinase and Phosphatase Activities by this compound
This compound plays a significant role in modulating the activity of key kinases and phosphatases, thereby influencing downstream signaling events.
STAT3 (Signal Transducer and Activator of Transcription 3): this compound can increase the phosphorylation of STAT3 at the Ser727 residue, leading to its activation. nih.gov This activation is implicated in promoting astrocytic differentiation. nih.gov Conversely, knockdown of this compound leads to decreased phosphorylation of STAT3. nih.gov
PKCα (Protein Kinase C alpha): In the context of neuronal differentiation, calcium-bound this compound can directly bind to and promote the activation of PKCα. nih.gov This is achieved by facilitating the phosphorylation of PKCα. nih.gov
Involvement in Second Messenger Cascades
This compound is intricately involved in several second messenger signaling cascades, further highlighting its importance as a regulatory protein.
PLD (Phospholipase D) Signaling: this compound is a major regulatory protein in the calcium-mediated phospholipase D (PLD) signaling pathway. nih.govresearchgate.net It has been shown to increase the activity and expression of PLD1 and is involved in the transcriptional regulation of PLD2. nih.govnih.gov This suggests a role for this compound in cellular processes regulated by PLD, such as membrane trafficking and signal transduction.
Cyclic Nucleotide Signaling: this compound can influence cyclic nucleotide signaling pathways. nih.govnih.gov It has been observed to affect both adenylyl and guanylyl cyclase activities in a calcium-dependent manner. nih.govjensenlab.org Specifically, at high calcium concentrations, it can activate olfactory adenylyl cyclase while inhibiting olfactory guanylyl cyclase. nih.gov This modulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) levels can have widespread effects on neuronal function.
Contributions to Downstream Effector Regulation
This compound, a neuron-specific calcium sensor protein, exerts its influence on cellular physiology by interacting with and modulating the activity of various downstream effector proteins. This regulation is critically dependent on intracellular calcium concentrations. Upon binding calcium, this compound undergoes a conformational change, exposing its myristoyl group, which facilitates its translocation from the cytosol to cellular membranes and subsequent interaction with its targets. nih.gov This "Ca2+/myristoyl switch" mechanism is central to its function in regulating diverse downstream signaling pathways. nih.gov this compound has been shown to interact with several key proteins, thereby influencing processes ranging from synaptic plasticity and neuronal excitability to cell survival. nih.govnih.gov
Regulation of the AP-2 Adaptor Complex and Receptor Endocytosis
A primary role of this compound is in the regulation of synaptic strength, specifically through its involvement in N-methyl-D-aspartate receptor (NMDAR)-dependent long-term depression (LTD). nih.govresearchgate.net This process involves the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). Research has demonstrated that this compound directly couples the rise in intracellular calcium to the endocytic machinery. researchgate.netfrontiersin.org
Upon an influx of calcium through NMDARs, this compound binds to the β2-adaptin subunit of the adaptor protein 2 (AP-2) complex. researchgate.netfrontiersin.orgnih.gov This interaction is calcium-sensitive and causes the AP-2/hippocalcin complex to translocate to the plasma membrane. nih.govfrontiersin.org At the membrane, the AP-2 complex binds to the GluR2 subunit of AMPARs, which in turn recruits clathrin to initiate endocytosis. frontiersin.orgnih.gov The interaction between this compound and the AP-2/AMPAR complex is transient; this compound is thought to dissociate from the complex before the clathrin-coated vesicle is fully formed. nih.gov The functional significance of this pathway is underscored by findings that a this compound mutant unable to bind calcium effectively prevents the induction of synaptically-evoked LTD. researchgate.netnih.gov This identifies the AP-2-hippocalcin complex as a key Ca2+ sensor that links NMDAR activation to the regulated internalization of AMPARs during LTD. researchgate.net
Interaction with Neuronal Apoptosis Inhibitory Protein (NAIP)
This compound plays a significant role in neuronal survival through its interaction with the Neuronal Apoptosis Inhibitory Protein (NAIP). nih.govwikipedia.orgwikigenes.org NAIP is a member of the inhibitor-of-apoptosis (IAP) family of proteins that suppress cell death. nih.gov The interaction between this compound and NAIP is enhanced by the presence of calcium and is mediated through the third baculovirus inhibitory repeat (BIR3) domain of NAIP. nih.govnih.gov
Studies in neuronal cell lines have shown that the co-expression of this compound and NAIP provides enhanced protection against cell death induced by elevated intracellular calcium levels. nih.govnih.gov This synergistic effect suggests that this compound acts as a calcium sensor that, upon detecting pathological increases in calcium, engages with NAIP to initiate a protective, anti-apoptotic response. nih.gov This protective mechanism appears to function through both caspase-3-dependent and caspase-3-independent pathways. nih.gov The functional interaction involves the co-localization and translocation of both proteins within the cell. nih.gov This pathway highlights a crucial role for this compound in defending neurons against calcium-induced death stimuli. nih.gov
Modulation of Potassium Channels and Neuronal Excitability
This compound is a critical regulator of neuronal excitability through its modulation of the slow afterhyperpolarization (sAHP). nih.govnih.gov The sAHP is generated by a slow-activating, long-lasting potassium current (IsAHP) that follows a train of action potentials and serves to dampen neuronal firing rates. nih.gov this compound acts as a key diffusible calcium sensor that links the action potential-induced calcium influx to the activation of the potassium channels responsible for the IsAHP. nih.govnih.govjneurosci.org
In hippocampal pyramidal neurons from mice lacking this compound, the IsAHP is significantly diminished or absent following brief depolarizations. nih.gov The ability of this compound to mediate this effect is dependent on its myristoylation, which allows it to translocate to the plasma membrane upon binding calcium to interact with the channel complex. nih.gov Research has identified that KCNQ potassium channels contribute to the IsAHP in these neurons. nih.gov The kinetics of KCNQ channel activation and deactivation are modulated by this compound, which in turn shapes the time course of the sAHP. nih.gov Specifically, the absence of this compound leads to a prolonged sAHP decay. nih.gov This demonstrates that this compound is a key molecular component in the signal transduction cascade that governs the sAHP, thereby playing an essential role in controlling neuronal excitability. nih.gov
Influence on the Ras/ERK Signaling Cascade
Evidence also points to the involvement of this compound in the regulation of the Ras/extracellular signal-regulated kinase (ERK) signaling pathway. Studies using this compound-deficient mice revealed impairments in this critical signaling cascade. nih.gov The observed deficit was linked to a Raf-mediated activation process, indicating that this compound is necessary for the proper functioning of the Ras/ERK pathway in hippocampal neurons. nih.gov
Interactive Data Tables
Table 1: Summary of this compound's Downstream Effector Interactions
| Downstream Effector | Interacting Subunit/Domain | Calcium Dependence | Key Functional Consequence | References |
| AP-2 Complex | β2-adaptin | Yes | Regulates AMPAR endocytosis for LTD | researchgate.netfrontiersin.orgnih.gov |
| NAIP | BIR3 Domain | Yes (Interaction is promoted) | Protects neurons from Ca2+-induced apoptosis | nih.govnih.gov |
| Potassium Channels | KCNQ Channels (implicated) | Yes | Gates the slow afterhyperpolarization (sAHP) | nih.govnih.govjneurosci.org |
| Ras/ERK Pathway | Raf (implicated) | Not specified | Required for normal cascade activation | nih.gov |
Physiological and Neural Systemic Roles of Hippocalcin
Hippocalcin in Neuronal Plasticity and Synaptic Function
This compound, a neuron-specific calcium sensor protein, is a critical modulator of the dynamic changes at synapses that underlie learning and memory. maayanlab.cloudresearchgate.net It operates through a Ca²⁺/myristoyl switch mechanism, where binding to calcium ions triggers a conformational change that allows it to translocate from the cytosol to membranes and interact with downstream targets. maayanlab.cloudnih.govoup.com This mechanism positions this compound as a key player in translating neuronal activity and calcium signals into long-lasting changes in synaptic strength and structure. maayanlab.cloud
This compound plays a significant role in regulating the efficacy of excitatory synaptic transmission, primarily through its involvement in the endocytosis (internalization) of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs). nih.govfrontiersin.org The number of AMPARs at the postsynaptic membrane is a key determinant of synaptic strength. nih.gov Research has shown that this compound acts as the calcium sensor that couples the activation of N-methyl-D-aspartate receptors (NMDARs) to the regulated internalization of AMPARs. nih.govfrontiersin.orgmdpi.com
Upon an increase in intracellular calcium concentration ([Ca²⁺]i) following NMDAR activation, myristoylated this compound translocates to the plasma membrane. nih.govfrontiersin.org There, it binds to the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. researchgate.netnih.gov This this compound-AP2 complex then interacts with the GluR2 subunit of AMPARs, recruiting the clathrin machinery to initiate endocytosis. nih.govfrontiersin.org This process removes AMPARs from the synapse, thereby weakening synaptic transmission. nih.gov The interaction between this compound and the AP2-AMPAR complex is transient, likely occurring only at the plasma membrane before the receptor is fully incorporated into a clathrin-coated vesicle. nih.gov
Beyond AMPAR trafficking, this compound also modulates neuronal excitability by influencing the slow afterhyperpolarization (sAHP). maayanlab.cloudnih.govnih.gov The sAHP is a prolonged hyperpolarization that follows a burst of action potentials and regulates a neuron's firing rate. maayanlab.cloud this compound is considered a key diffusible calcium sensor that links calcium influx to the activation of the potassium channels responsible for the sAHP. mdpi.comnih.gov Overexpression of this compound in cortical pyramidal cells leads to a significant increase in the amplitude and duration of the IsAHP (the current underlying the sAHP). jneurosci.org By modulating the sAHP, this compound helps regulate neuronal excitability, a fundamental aspect of synaptic function. maayanlab.cloud
Table 1: Key Molecular Interactions of this compound in Synaptic Transmission
| Interacting Protein | Subunit/Region | Cellular Process | Functional Outcome | Citations |
| Adaptor Protein 2 (AP2) | β2-adaptin | AMPAR Endocytosis | Links Ca²+ signal to receptor internalization | researchgate.netnih.govfrontiersin.org |
| AMPA Receptor | GluR2 | AMPAR Endocytosis | Target for regulated removal from synapse | nih.govfrontiersin.org |
| PSD-95 | SH3 region | NMDAR Endocytosis | Dissociation permits AP2 to bind NMDARs | kcl.ac.uk |
| K+ Channels (sAHP) | Not specified | Neuronal Excitability | Gates slow afterhyperpolarization current | mdpi.comnih.govjneurosci.org |
Long-term potentiation (LTP) and long-term depression (LTD) are persistent, activity-dependent changes in synaptic strength considered to be cellular correlates of learning and memory. nih.govwikipedia.orgwikipedia.org While LTP involves a strengthening of synapses, LTD is characterized by their weakening. wikipedia.orgwikipedia.org Research findings have firmly established this compound as a crucial molecular component in the mechanisms of LTD, particularly NMDAR-dependent LTD in the hippocampus. nih.govfrontiersin.orgmdpi.comnih.gov
The induction of hippocampal LTD often involves low-frequency stimulation that causes a modest, yet sustained, rise in postsynaptic calcium via NMDARs. nih.govmdpi.com this compound functions as the specific calcium sensor in this pathway. researchgate.netnih.govfrontiersin.org The calcium influx triggers the this compound myristoyl switch, leading to its binding with the AP2 complex and subsequent endocytosis of AMPARs, which is the primary expression mechanism of LTD. nih.govfrontiersin.orgcore.ac.uk
Crucially, experimental evidence highlights the specific role of this compound in LTD, as opposed to LTP. Infusion of a truncated this compound mutant that lacks the calcium-binding EF-hand domains into hippocampal CA1 pyramidal neurons effectively prevents the induction of synaptically evoked LTD. researchgate.netnih.gov However, the same mutant has no effect on basal synaptic transmission or on the induction of LTP. researchgate.netnih.gov This demonstrates that this compound's function is not required for LTP, but is essential for this major form of LTD. nih.gov Mice deficient in this compound also exhibit impaired spatial and associative memory, further linking its role in synaptic plasticity to cognitive function. nih.govfrontiersin.org
In addition to its role in AMPAR-related LTD, this compound is also implicated in a form of LTD affecting NMDARs themselves. Stimulation of muscarinic acetylcholine (B1216132) receptors can induce an LTD of NMDAR-mediated synaptic transmission, a process that also requires this compound. kcl.ac.uk In this mechanism, calcium release from internal stores is sensed by this compound, which then causes the postsynaptic density protein PSD-95 to dissociate from the NMDAR, allowing AP2 to bind and initiate the receptor's internalization. kcl.ac.uk
Dendritic spines are small, actin-rich protrusions on dendrites that form the postsynaptic component of most excitatory synapses. dovepress.com Their structure and dynamic nature are intimately linked to synaptic function and plasticity. dovepress.comfrontiersin.org While direct studies on this compound's role in spine morphogenesis are limited, its essential function in LTD strongly implies an involvement in the structural plasticity of dendritic spines. nih.govfrontiersin.org The induction of LTD is known to be associated with a shrinkage or even elimination of dendritic spines.
This compound is highly expressed in the dendrites of hippocampal neurons and shows dynamic, activity-dependent translocation to these dendritic processes, including into spines. nih.govnih.govresearchgate.net This places the protein at the precise subcellular location where structural changes related to synaptic plasticity occur. nih.gov Given that this compound is a key mediator of AMPAR endocytosis during LTD, it is a critical upstream regulator of the molecular events that lead to the weakening of the synapse. nih.govfrontiersin.orgcore.ac.uk This functional weakening is often coupled with structural changes, such as a reduction in spine head volume. Therefore, by triggering a core mechanism of LTD, this compound contributes to the activity-dependent remodeling of dendritic spine morphology.
Contribution to Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
This compound in Neuronal Development and Maturation
The expression of this compound is tightly regulated during brain development, suggesting it plays an important role in the processes of neuronal differentiation and maturation. nih.gov Its expression levels increase sharply during periods of active synapse formation. researchgate.netnih.gov
Studies have identified this compound as a significant regulator of the cell-fate decisions of neural stem cells (NSCs). nih.govnih.gov Research demonstrates that this compound actively promotes neuronal differentiation while simultaneously inhibiting the differentiation of NSCs into astrocytes (a type of glial cell). nih.govnih.gov Overexpression of the this compound gene (Hpca) in NSCs leads to a marked increase in the expression of neuronal markers, such as β-tubulin (TUJ1), and a significant decrease in the astrocyte marker GFAP. nih.gov Conversely, depleting this compound in developing neuronal cells inhibits their differentiation. researchgate.net
The mechanism by which this compound promotes neurogenesis involves the regulation of key signaling pathways. Upon translocation to the membrane, this compound binds to phosphoinositide-dependent protein kinase 1 (PDK1), which in turn induces the phosphorylation and activation of protein kinase Cα (PKCα). nih.govnih.gov This cascade is a crucial step in promoting neuronal differentiation. nih.gov Furthermore, this compound-mediated signaling can suppress gliogenesis by promoting the dephosphorylation of STAT3, a transcription factor necessary for astrocytic differentiation. nih.gov
The expression pattern of this compound during rat brain development aligns with a role in neuronal differentiation. nih.gov For instance, in the hippocampus, this compound mRNA and protein first appear around embryonic day 19 and postnatal day 1, respectively, a period of active neuronal maturation and synapse formation. nih.gov
Table 2: this compound's Influence on Gene Expression in Neural Precursor Cells
| Gene Category | Specific Genes Affected by Hpca Overexpression | Effect on Expression | Implied Cellular Process | Citations |
| Neurotrophins | NT-3, NT-4/5, BDNF | Increased | Promotion of Neuronal Survival/Growth | nih.govfrontiersin.org |
| Proneural bHLH Factors | NeuroD, Ngn1 | Increased | Promotion of Neuronal Fate | nih.govfrontiersin.org |
| Neuronal Marker | β-tubulin (TUJ1) | Increased | Neuronal Differentiation | nih.gov |
| Glial Marker | GFAP | Decreased | Inhibition of Astrocytic Differentiation | nih.govfrontiersin.org |
Beyond cell fate determination, this compound is also involved in the morphological development of neurons, specifically in the outgrowth of their processes. Several studies have shown that this compound can regulate neurite outgrowth, a fundamental process for establishing neural circuits that encompasses both axon and dendrite formation. frontiersin.orgnih.gov For example, this compound enhances neurite outgrowth induced by basic fibroblast growth factor (bFGF) in a hippocampal cell line. frontiersin.org Overexpression of this compound in hippocampal neural precursor cells leads to an increase in branch outgrowth. frontiersin.org In differentiating SH-SY5Y cells, depletion of this compound was found to inhibit neurite outgrowth, whereas its overexpression enhanced this aspect of neuronal differentiation. researchgate.net This suggests that this compound is part of the intracellular machinery that controls the extension and branching of dendrites and axons during development. frontiersin.orgresearchgate.net
This compound in Sensory Information Processing
Involvement in Phototransduction and Retinal Function
Phototransduction is the process by which light is converted into an electrical signal in the photoreceptor cells of the retina. This complex cascade involves a series of molecular events that are tightly regulated to ensure visual sensitivity and adaptation to varying light conditions. While this compound is not a primary component of the core phototransduction pathway, its presence and the actions of related neuronal calcium sensor (NCS) proteins in the retina suggest a modulatory role.
The fundamental mechanism of phototransduction begins with the absorption of a photon by a visual pigment, such as rhodopsin in rod cells, which is a combination of the protein opsin and the chromophore 11-cis-retinal (B22103). news-medical.net This event triggers the isomerization of 11-cis-retinal to all-trans-retinal, activating the G-protein transducin. nih.gov Activated transducin, in turn, stimulates phosphodiesterase 6 (PDE6), an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). nih.govarvojournals.org The resulting decrease in cGMP concentration leads to the closure of cGMP-gated ion channels in the photoreceptor's outer segment membrane. nih.govyoutube.comresearchgate.net This closure causes the cell to hyperpolarize, reducing the release of the neurotransmitter glutamate (B1630785) at its synaptic terminal.
Calcium ions (Ca2+) are crucial regulators of this process, providing a negative feedback loop essential for light adaptation. researchgate.net In the dark, there is a steady influx of Ca2+ through the open cGMP-gated channels. Upon illumination and subsequent channel closure, the intracellular Ca2+ concentration drops significantly. nih.gov This decrease is sensed by other NCS proteins like guanylate cyclase-activating proteins (GCAPs), which then stimulate retinal guanylate cyclases to replenish cGMP levels, promoting the reopening of the channels and the return to the dark state. nih.gov
Although this compound's direct role in the primary phototransduction cascade is not as well-defined as that of recoverin or GCAPs, its identity as an NCS protein suggests it participates in the broader calcium-dependent regulation of retinal function. nih.govembopress.org The archetype of the NCS family, recoverin, which is structurally and functionally similar to this compound, plays a key role by inhibiting rhodopsin kinase in a calcium-dependent manner, thereby aiding in the adaptation of the phototransduction pathway. nih.gov Given that various NCS proteins are expressed in the retina, it is plausible that this compound contributes to the fine-tuning of retinal signaling pathways, potentially influencing synaptic transmission or other calcium-dependent processes in retinal neurons beyond the initial photoreceptor cascade.
Contribution to Olfactory and Auditory Signal Transduction
This compound has been identified as a key player in the initial stages of olfactory signal transduction. nih.gov It is found predominantly in the olfactory cilia, which is where the first events of smell detection occur. nih.govresearchgate.net Research indicates that this compound regulates the activity of both adenylate cyclases and particulate guanylyl cyclases within these cilia in a manner that is dependent on calcium concentration. nih.govresearchgate.net This suggests that this compound acts as a calcium sensor, modulating the second messenger systems that are fundamental to converting an odorant stimulus into a neural signal. nih.gov Specifically, a this compound-modulated guanylate cyclase transduction system has been described in the olfactory receptor neuroepithelium. researchgate.net
The broader family of visinin-like proteins (VSNLs), to which this compound belongs, has also been implicated in auditory function. While direct evidence for this compound's role is still emerging, the involvement of VSNLs in hearing processes suggests a potential contribution. frontiersin.org
This compound in Neuronal Excitability and Homeostasis
Modulation of Ion Channel Activity by this compound (e.g., Voltage-Gated Calcium Channels, Potassium Channels, sAHP)
This compound plays a significant role in regulating neuronal excitability by modulating the activity of various ion channels. A key target of this compound is the channel responsible for the slow afterhyperpolarization (sAHP) current, a long-lasting potassium current that follows a burst of action potentials and serves to dampen neuronal firing frequency. nih.gov this compound acts as a crucial calcium sensor in this process; upon binding calcium, it facilitates the opening of the potassium channels that generate the sAHP. nih.govmdpi.comnih.gov Studies in this compound knockout mice have shown a significant reduction or absence of the sAHP, confirming this compound's role as a key intermediate in the signaling pathway between intracellular calcium increase and the activation of this current. nih.govjneurosci.org The expression of this compound can lead to an enhanced sAHP current in hippocampal neurons. frontiersin.org
In addition to its well-established role in sAHP, recent evidence demonstrates that this compound can directly interact with and modulate voltage-gated calcium channels (VGCCs). Specifically, this compound has been shown to bind to the α-subunit of P/Q-type and N-type VGCCs. oup.com Since these channels are critical drivers of synaptic transmission, this interaction suggests a role for this compound in regulating neurotransmitter release and synaptic plasticity. oup.com
Furthermore, this compound's influence extends to other potassium channels, including the KCNQ (Kv7) channels, which also contribute to the sAHP. researchgate.netnih.gov The kinetics of KCNQ channels are a limiting factor for the activation of the sAHP, and the presence or absence of this compound determines whether these channel kinetics also limit the decay of the sAHP. nih.gov In neurons lacking this compound, the sAHP has slower activation and decay kinetics. nih.gov This complex interplay highlights this compound's multifaceted role in fine-tuning the electrical behavior of neurons.
| Ion Channel | Effect of this compound | Functional Consequence | References |
| sAHP Potassium Channels | Acts as a Ca2+ sensor to gate channel opening | Regulates neuronal firing frequency and spike adaptation | nih.govmdpi.comnih.govjneurosci.org |
| P/Q-type and N-type VGCCs | Directly binds to the α-subunit | Potential modulation of neurotransmitter release and synaptic plasticity | oup.com |
| KCNQ (Kv7) Potassium Channels | Modulates the contribution of these channels to the sAHP kinetics | Influences the rise and decay times of the slow afterhyperpolarization | researchgate.netnih.gov |
| SK Channels | Increased activity in this compound null neurons | Compensatory changes in neuronal excitability | nih.gov |
Role in Maintaining Cellular Calcium Homeostasis
This compound is a key component in the intricate system that maintains cellular calcium homeostasis, which is vital for preventing neuronal damage from excessive calcium levels. mdpi.com As a neuronal calcium sensor (NCS) protein, one of its primary functions is to bind to free calcium ions when their intracellular concentration rises. mdpi.combiolegend.com This buffering action helps to modulate the spatial and temporal aspects of calcium signals. mdpi.com
The mechanism often involves a process known as the Ca2+/myristoyl switch. oup.comrupress.org In its calcium-free state, this compound is primarily located in the cytosol. embopress.org When intracellular calcium levels increase, this compound binds to calcium ions, which induces a conformational change. embopress.orgoup.com This change exposes a myristoyl group, a fatty acid chain attached to the protein, which then anchors the this compound-calcium complex to cellular membranes. nih.govoup.comrupress.org This translocation from the cytosol to membranes allows this compound to interact with and regulate its downstream targets. oup.com
Studies have shown that this compound is a highly sensitive calcium sensor, capable of responding to increases in intracellular free calcium within a narrow dynamic range, typically between 200 and 800 nM. nih.govrupress.org This sensitivity allows it to react to physiologically relevant changes in calcium concentration that occur during normal neuronal activity. nih.gov By sequestering calcium and interacting with other proteins involved in calcium signaling, this compound contributes to the fine-tuning of calcium levels, thereby protecting neurons from the excitotoxicity that can result from prolonged periods of over-excitation. mdpi.com
Contributions to Neuronal Network Activity Regulation
This compound contributes to the regulation of broader neuronal network activity primarily through its influence on synaptic plasticity and neuronal excitability. researchgate.net By modulating the slow afterhyperpolarization (sAHP), this compound directly controls the firing patterns of individual neurons, which in turn impacts the collective behavior of the network. nih.gov A robust sAHP, facilitated by this compound, can limit the frequency of repetitive action potential discharges, acting as a brake on network activity. nih.gov
Furthermore, this compound is a key player in N-methyl-D-aspartate receptor (NMDAR)-dependent long-term depression (LTD), a form of synaptic plasticity that involves a persistent weakening of synapses. mdpi.comresearchgate.netnih.gov It acts as a calcium sensor that couples the activation of NMDARs to the endocytosis (internalization) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a critical step in the expression of LTD. mdpi.comfrontiersin.org By regulating the number of AMPARs at the synapse, this compound influences the strength of synaptic connections and, consequently, the flow of information through neuronal circuits.
Spontaneous and action potential-induced translocation of this compound has been observed within specific, diffusionally restricted domains of neuronal processes. nih.gov This suggests that this compound can act locally to modulate signaling at specific pre- and post-synaptic sites. nih.govcore.ac.uk Action potentials can synchronize these translocations across different parts of a neuron, allowing for coordinated signaling. nih.govcore.ac.uk This ability to decode patterns of neuronal activity into localized protein translocation provides a mechanism for this compound to contribute to the dynamic regulation of neuronal networks. nih.gov Dysregulation of this compound can disrupt calcium signaling, leading to neuronal hyperexcitability and potentially contributing to conditions like epilepsy. biolegend.com
Pathophysiological Involvement of Hippocalcin in Disease Models
Hippocalcin in Models of Neurodegenerative Disorders
Studies in animal and cellular models of neurodegenerative diseases have investigated the role of this compound, often highlighting its connection to calcium dysregulation and neuronal vulnerability or protection.
Role in Alzheimer's Disease Models (e.g., amyloid-beta toxicity)
In models of Alzheimer's disease (AD), which is characterized by the accumulation of amyloid-beta (Aβ) plaques and tau tangles, this compound has been implicated in mediating Aβ toxicity nih.govresearchgate.net. Studies using Aβ plaque-forming APP23 transgenic mice, a model for AD, have shown increased levels of this compound in the brain compared to controls nih.gov.
Furthermore, primary neuronal cultures derived from this compound knockout (HC KO) mice demonstrated increased susceptibility to Aβ toxicity compared to control cultures nih.gov. Treatment with thapsigargin (B1683126) or ionomycin, agents known to disrupt intracellular calcium levels, also resulted in increased toxicity in hippocampal neurons from HC KO mice nih.gov. These findings suggest a neuroprotective role for this compound against Aβ-induced toxicity and calcium dysregulation in AD models nih.gov. Mitochondrial complex I activity was also affected in HC KO mice, showing a significantly stronger aging phenotype and increased susceptibility to Aβ treatment at an earlier age compared to wild-type mice nih.gov.
Another related protein, Visinin-Like Protein 1 (VILIP-1), also a neuronal calcium sensor, has been identified as a potential biomarker for AD biovendor.com. In AD mouse models and human AD brains, calcium buffer proteins like calbindin-D28K and calretinin are downregulated in interneurons, suggesting that the balance between calcium sensor and buffer proteins might influence neuronal vulnerability to Aβ-induced calcium-mediated neurotoxicity frontiersin.org. This compound has also been postulated to have a neuroprotective role in age-related neurodegeneration frontiersin.org. This compound-deficient mice exhibit increased sensitivity to cell death induced by thapsigargin and excitotoxicity from kainic acid and quinolinic acid frontiersin.org. These mice also show increased caspase-12 activation and age-dependent neurodegeneration frontiersin.org.
Contributions to Parkinson's Disease Models
Investigations into Parkinson's disease (PD) models have also explored the involvement of this compound. In a PARK2 model of PD (Parkin-null brain), ubiquitylation of this compound was found to be decreased nih.gov. Quantitative immunoblots validated an elevated abundance of this compound in these models nih.gov. These findings suggest altered calcium-dependent excitability in this PD model, potentially mediated by diminished turnover of proteins like this compound nih.gov. This compound has also been observed to be localized in Lewy bodies in patients with Parkinson's disease researchgate.netgenecards.org.
Involvement in Other Neurodegenerative Condition Models
Beyond AD and PD, this compound's role has been examined in models of other neurodegenerative conditions. Diminished this compound RNA expression has been observed in human Huntington's disease (HD) brain genecards.org. However, in cellular models of HD using primary striatal neurons exposed to mutant huntingtin, a mitochondrial toxin, or excitotoxic glutamate (B1630785) concentrations, restoring this compound expression did not decrease striatal neurodegeneration genecards.org. This suggests a complex or context-dependent role for this compound in different neurodegenerative settings.
An interaction between this compound and NAIP-BIR3 has been observed, which in neuroblastoma cells can lead to cell rescue after high intracellular calcium levels researchgate.net. However, this interaction did not show a significant protective effect in sympathetic neurons researchgate.net. This indicates that the combined effect of NAIP and this compound on neuronal survival may be dependent on the specific neural cell type and could play a role in neurodegenerative processes in conditions like Spinal Muscular Atrophy (SMA) and potentially other human disorders researchgate.net.
This compound in Models of Ischemic Injury and Trauma
Models of ischemic injury, such as stroke, and traumatic brain injury (TBI) have also provided insights into this compound's involvement in acute brain damage and its aftermath.
Contributions to Neuronal Cell Death in Stroke Models
Ischemic stroke models, often induced by middle cerebral artery occlusion (MCAO) in rodents, are used to study the effects of reduced blood flow to the brain, which leads to oxygen and nutrient deprivation, excessive glutamate release, and intracellular calcium influx jpvm.krplos.orgsemanticscholar.org. These events contribute to neuronal cell death jpvm.krplos.orgsemanticscholar.org.
Studies in MCAO models have shown a decrease in this compound expression in the cerebral cortex following ischemic damage jpvm.krplos.orgsemanticscholar.orgnih.gov. Treatment with neuroprotective agents like Epigallocatechin gallate (EGCG), a compound found in green tea, has been shown to attenuate the reduction in this compound expression caused by MCAO jpvm.krplos.orgsemanticscholar.orgnih.gov. EGCG treatment also improved neurobehavioral deficits and reduced infarct volume in MCAO animals semanticscholar.orgnih.gov.
Furthermore, in glutamate-exposed neuronal cultures, EGCG dose-dependently reduced neuronal cell death and intracellular calcium overload while mitigating the decrease in this compound expression induced by glutamate toxicity semanticscholar.orgnih.gov. These findings suggest that maintaining this compound levels may contribute to neuroprotection in ischemic stroke models by regulating intracellular calcium and influencing apoptotic pathways plos.orgsemanticscholar.orgnih.gov. This compound is known to exert an anti-apoptotic effect through the modulation of apoptotic proteins like Bcl-2 and caspase-3 plos.orgsemanticscholar.orgnih.gov. The neuroprotective effect of EGCG was less pronounced in this compound siRNA-transfected cells, further supporting the role of this compound in this protective mechanism semanticscholar.orgnih.gov.
Another study using an MCAO model demonstrated that treatment with Ginkgo biloba extract (EGb 761) also attenuated the ischemic injury-induced reduction in this compound expression koreamed.orgnih.govkoreamed.org. This suggests that EGb 761's neuroprotective effect in this model may involve maintaining this compound levels and consequently regulating intracellular calcium homeostasis, which is critical for preventing neuronal cell death koreamed.orgnih.gov.
Data from studies on this compound expression in stroke models:
| Model (Species) | Insult | Treatment (if any) | This compound Expression Change | Effect on Neuronal Damage | Source |
| MCAO (Rodent) | Ischemia | Vehicle | Decreased | Increased damage | jpvm.krplos.orgsemanticscholar.orgnih.gov |
| MCAO (Rodent) | Ischemia | EGCG | Attenuated decrease | Decreased damage | jpvm.krplos.orgsemanticscholar.orgnih.gov |
| Glutamate Exposure (Neuronal Culture) | Excitotoxicity | Vehicle | Reduced | Increased cell death | semanticscholar.orgnih.gov |
| Glutamate Exposure (Neuronal Culture) | Excitotoxicity | EGCG | Mitigated reduction | Decreased cell death | semanticscholar.orgnih.gov |
| MCAO (Rodent) | Ischemia | Vehicle | Reduction | Increased injury | koreamed.orgnih.govkoreamed.org |
| MCAO (Rodent) | Ischemia | EGb 761 | Attenuated decrease | Attenuated injury | koreamed.orgnih.govkoreamed.org |
Role in Traumatic Brain Injury Pathogenesis
Traumatic brain injury (TBI) involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and mitochondrial dysfunction, which contribute to neuronal damage and loss mdpi.comfrontiersin.orgd-nb.info. While the direct involvement of this compound in TBI pathogenesis is an area of ongoing research, its role as a calcium sensor and its implication in neuronal survival mechanisms suggest potential contributions.
Calcium dysregulation is a significant factor in secondary brain injury following TBI mdpi.comfrontiersin.org. Excessive calcium influx can lead to the activation of deleterious enzymes and the production of reactive oxygen species, ultimately impairing cell function mdpi.comfrontiersin.org. Given this compound's role in buffering intracellular calcium, it is plausible that alterations in this compound expression or function could influence the vulnerability of neurons to TBI-induced calcium overload and subsequent damage.
Some research has indicated that calcium-binding proteins, including parvalbumin and this compound, are affected in ischemic brain injury, which shares some pathophysiological mechanisms with TBI scispace.com. While direct studies specifically detailing this compound's precise role in the pathogenesis of TBI models were less prominent in the search results, the known involvement of calcium dysregulation in TBI and this compound's function as a calcium sensor strongly suggest a potential area for further investigation in TBI models. Research on TBI pathogenesis highlights the importance of understanding molecular mechanisms, including those related to calcium homeostasis, to develop effective neuroprotective strategies frontiersin.orgd-nb.info.
This compound in Models of Neurological and Psychiatric Disorders
Studies in animal and cellular models have implicated this compound in the mechanisms underlying several neurological and psychiatric conditions.
Implication in Dystonia Models
Investigations into dystonia models, particularly those related to DYT2 dystonia, have highlighted the involvement of HPCAL4. Mutations in the HPCAL4 gene have been linked to DYT2 dystonia uni-freiburg.deidrblab.netmdpi.comgenecards.orgneobioscience.com. Research suggests that alterations in HPCAL4 can lead to altered oligomerization and dysregulation of calcium influx, contributing to the pathological processes observed in these models uni-freiburg.demdpi.com. Specifically, certain mutations may affect the protein's ability to bind calcium or interact with other proteins, thereby disrupting normal neuronal function uni-freiburg.demdpi.com.
Role in Epilepsy Models
Evidence from experimental models suggests a role for HPCAL4 in epilepsy. Studies have explored the association between HPCAL4 and seizure activity, indicating that dysregulation of this protein may contribute to the hyperexcitability characteristic of epileptic conditions mdpi.com. Further research in this area aims to elucidate the precise mechanisms by which HPCAL4 influences neuronal excitability and its potential as a therapeutic target for epilepsy mdpi.com.
Involvement in Cognitive Impairment Models
Models of cognitive impairment, such as HPCAL4 knockout mice, have provided insights into the protein's importance for normal cognitive function. Studies in these models have demonstrated memory deficits, suggesting that the absence or dysfunction of HPCAL4 can impair learning and memory processes. These findings underscore the critical role of this compound in synaptic plasticity and neuronal circuits underlying cognitive abilities.
Contribution to Pain and Itch Processing in Models
Research involving HPCAL4 has also explored its contribution to the processing of pain and itch sensations in model systems. Studies specifically investigating HPCAL4 have indicated its involvement in the pathways that transmit and modulate pain and itch signals. Understanding the precise role of HPCAL4 in these processes could open new avenues for developing targeted therapies for chronic pain and pruritus.
Molecular Mechanisms of this compound Dysregulation in Disease Models
Dysregulation of this compound at the molecular level, including changes in its expression or localization, is a key factor in its contribution to various disease states observed in models.
Altered Expression or Localization of this compound in Pathological States
In several pathological states studied in disease models, altered expression or localization of this compound (HPCAL4) has been observed. These alterations can affect the protein's availability and its ability to interact with its targets, thereby disrupting calcium signaling and downstream cellular processes. Changes in HPCAL4 levels or its mislocalization within neurons can contribute to the functional deficits seen in neurological disorders and other conditions.
This compound, a neuronal calcium sensor (NCS) protein predominantly expressed in the hippocampus, plays a critical role in calcium signaling and neuronal function. Its involvement in various cellular processes, including synaptic plasticity, neuronal excitability, and apoptosis, suggests its potential implication in the pathophysiology of several diseases, particularly those affecting the central nervous system. wikipedia.orgnih.govnih.gov
Research utilizing disease models has provided insights into the specific roles of this compound in pathological conditions. For instance, studies in heatstroke mouse models have shown that this compound expression is downregulated in the hypothalamus following heat stress. Overexpression of this compound in heat-stressed neuronal cells demonstrated an antiapoptotic effect, indicating a protective role for this compound in heatstroke-induced hypothalamic injury. nih.gov
In models of ischemic stroke, evidence suggests that the downregulation of this compound, alongside other calcium-binding proteins, contributes to glutamate-induced toxicity and disrupts intraneuronal calcium homeostasis. Pre-treatment with certain polyphenols has been shown to mitigate this downregulation and reduce neuronal apoptosis. mdpi.com
Furthermore, investigations into dystonia, a neurological movement disorder, have identified mutations in the gene encoding this compound (HPCA) as a genetic cause for a specific form of primary isolated dystonia (DYT2). nih.gov Studies on dystonia-associated this compound mutants in cellular models have revealed dysregulation of cellular calcium influx, primarily mediated by N-type voltage-gated calcium channels. This perturbed calcium signaling is suggested to play a central role in the pathophysiology of DYT2 dystonia. nih.govliverpool.ac.uk
Animal models, such as this compound knockout mice, have also been instrumental in understanding its role in disease susceptibility. These mice exhibit increased sensitivity to induced cell death and excitotoxicity, along with increased activation of caspase-12 and age-dependent neurodegeneration, further highlighting the neuroprotective function of this compound. frontiersin.org
Aberrant Post-translational Modifications of this compound in Disease
Post-translational modifications (PTMs) are crucial regulators of protein function, stability, and localization. Aberrant PTMs of proteins are increasingly recognized for their contribution to the pathogenesis of various diseases, including neurodegenerative disorders. nih.gov While the specific aberrant post-translational modifications of this compound in the context of disease are an area of ongoing research, alterations in its modification status can significantly impact its function and interaction with downstream targets.
This compound possesses a Ca²⁺/myristoyl switch, a critical feature that allows its translocation to cellular membranes in response to increased intracellular calcium concentrations. wikipedia.orgnih.govnih.gov Myristoylation, the attachment of a myristoyl group, is a type of lipid modification that is essential for the membrane association and function of this compound. wikipedia.orgnih.govnih.gov Aberrations in this myristoylation or other potential PTMs, such as phosphorylation or ubiquitination, could disrupt the calcium-dependent translocation of this compound, impairing its ability to interact with its targets and regulate downstream signaling pathways. Although direct evidence detailing specific aberrant PTMs of this compound in well-defined disease states is still emerging, the known importance of its myristoylation and calcium-dependent conformational changes suggests that alterations in these processes due to aberrant modifications would have significant pathophysiological consequences. dntb.gov.uajensenlab.orgwindows.net
Studies on dystonia-associated this compound mutants, for example, have shown that while the mutations did not affect the protein's stability or calcium-binding affinity, they caused a defect in calcium-induced oligomerization. nih.govliverpool.ac.uk Although not explicitly described as an aberrant PTM, this highlights how structural or functional alterations, potentially influenced by or leading to altered PTMs, can disrupt critical aspects of this compound function in disease.
Impact of this compound Dysfunction on Cellular Pathways in Disease Models
Dysfunction of this compound, whether due to genetic mutations, altered expression levels, or aberrant post-translational modifications, can significantly impact various cellular pathways implicated in disease pathogenesis. As a calcium-binding protein, this compound's primary role involves sensing and transducing calcium signals, thereby influencing a multitude of calcium-dependent processes. wikipedia.orgnih.govnih.gov
In disease models, this compound dysfunction has been shown to affect pathways crucial for neuronal survival and function. In heatstroke, the downregulation of this compound contributes to neuronal injury and apoptosis. nih.gov This suggests that adequate levels of functional this compound are necessary to maintain antiapoptotic pathways in the face of heat stress.
In the context of ischemic stroke, reduced this compound levels are associated with increased glutamate-induced toxicity and disruption of calcium homeostasis. mdpi.com This indicates that this compound plays a role in buffering calcium or regulating calcium influx/efflux, and its deficiency exacerbates calcium-mediated excitotoxicity pathways.
The dystonia-associated mutations in this compound lead to increased intracellular calcium influx by affecting voltage-gated calcium channels, particularly N-type channels. nih.govliverpool.ac.uk This dysregulation of calcium influx perturbs downstream calcium-dependent signaling pathways, contributing to the abnormal neuronal activity characteristic of dystonia. nih.govliverpool.ac.uk Furthermore, these mutants show impaired calcium-dependent oligomerization, which may affect their interaction with target proteins like voltage-gated calcium channels. nih.gov
This compound has also been implicated in regulating pathways related to synaptic plasticity, such as long-term depression (LTD). nih.govfrontiersin.orgresearchgate.net Its role as a calcium sensor in NMDAR-dependent LTD involves binding to the AP2 adaptor complex and influencing AMPAR endocytosis. nih.gov Dysfunction in this role could impair synaptic plasticity, potentially contributing to cognitive deficits observed in certain neurological conditions.
Moreover, this compound has been shown to influence astrocytic differentiation through the activation of STAT3 signaling in hippocampal neural precursor cells. frontiersin.org Aberrant this compound function could therefore impact gliogenesis, a process critical for nervous system development and function, and potentially contribute to neurodevelopmental disorders or neurodegenerative conditions where glial cell function is compromised. frontiersin.org
The interaction of this compound with various proteins, including MLK2, phospholipase D, and the neuronal apoptosis inhibitory protein (NAIP), further highlights its involvement in diverse cellular pathways, such as MAP kinase signaling and apoptosis inhibition. wikipedia.orgnih.gov Dysfunction in these interactions due to altered this compound could have widespread effects on neuronal health and disease progression.
Advanced Methodologies and Research Approaches in Hippocalcin Studies
Genetic Manipulation Techniques for Studying Hippocalcin Function
Genetic manipulation is a cornerstone of modern biological research, providing powerful tools to understand the physiological and pathological roles of specific proteins like this compound. By altering the genetic blueprint, scientists can observe the resulting consequences on cellular function and organismal behavior.
Gene Knockout and Knockdown Approaches (e.g., CRISPR/Cas9, RNAi)
Gene knockout and knockdown techniques are instrumental in elucidating the necessity of this compound for various cellular processes. These methods reduce or eliminate this compound expression, allowing researchers to study the resulting functional deficits.
CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a revolutionary tool for precise gene editing. nih.gov It allows for the targeted disruption of the this compound gene (HPCA), creating knockout models. genecards.orgorigene.comscbt.com Commercial kits are available to facilitate the creation of human this compound gene knockouts, providing researchers with standardized tools for their investigations. origene.com This technology has been successfully used to generate knockout cell lines and animal models, which are crucial for studying the in vivo functions of this compound. nih.govthno.org For instance, CRISPR/Cas9-mediated knockout of the related this compound-like 1 (HPCAL1) gene in mice has been used to study its role in liver tumorigenesis. thno.org
RNA interference (RNAi): RNAi is another widely used technique to silence gene expression. It involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the this compound mRNA, leading to its degradation and a subsequent reduction in protein levels. mdpi.com Studies have utilized siRNA to knockdown this compound expression in various cell types, including neural stem cells, to investigate its role in differentiation. nih.govnih.gov For example, knockdown of this compound using siRNA has been shown to decrease the number of developing neurons and increase the number of astrocytes, suggesting a role for this compound in promoting neuronal differentiation. nih.gov Similarly, shRNA-mediated knockdown has been employed in in utero electroporation experiments to study this compound's function in specific brain regions. jneurosci.org
Table 1: Selected Research Findings Using Gene Knockout and Knockdown Approaches for this compound
| Technique | Model System | Key Finding | Reference |
| CRISPR/Cas9 | Mouse Model | Loss of this compound-like 1 (Hpcal1) promotes hepatocarcinogenesis. | thno.org |
| siRNA | Neural Stem Cells | Knockdown of this compound inhibits neuronal differentiation and promotes astrocytic differentiation. | nih.gov |
| siRNA | Hippocampal Neural Precursor Cells | Downregulation of this compound reduces the expression of neurotrophic factors and proneural transcription factors. | nih.gov |
| shRNA | Rat Cortical Neurons | Knockdown of this compound expression was confirmed via immunohistochemistry. | jneurosci.org |
| Gene Disruption | Mouse Model | This compound-deficient mice show no major structural brain abnormalities but have impaired spatial and associative memory. | researchgate.net |
Transgenic Animal Models Overexpressing or Mutating this compound
In addition to removing or reducing this compound, researchers also create transgenic animal models that either overexpress the normal protein or express a mutated form. scholarsresearchlibrary.com These models are invaluable for understanding the effects of increased this compound activity or the consequences of specific mutations linked to human diseases.
Overexpression Models: Transgenic mice that overexpress specific proteins in a controlled manner are powerful tools. nih.govresearchgate.net For example, overexpressing this compound in cultured cortical pyramidal cells leads to a significant increase in the slow afterhyperpolarizing current (IsAHP), suggesting its role in regulating this current. jneurosci.org Studies using transfected NIH3T3 cells have shown that this compound overexpression increases the expression and activity of phospholipase D2 (PLD2). researchgate.net
Mutant Models: The study of this compound mutations is particularly relevant to understanding its role in human diseases. Mutations in the HPCA gene have been linked to autosomal-recessive primary isolated dystonia. nih.gov Transgenic models expressing these mutant forms of this compound allow for detailed investigation into the molecular mechanisms of the disease. For instance, studies on the T71N and A190T mutants of human this compound revealed that while the mutations did not affect protein stability or calcium binding, they did impair its ability to form oligomers and led to increased intracellular calcium influx. nih.govnih.gov Similarly, a mouse model with a global deletion of this compound-like 4 (Hpcal4) was developed to investigate its role in pain and itch processing, revealing only a mild reduction in baseline thermal responses. semanticscholar.orgplos.orgnih.gov
Table 2: Examples of Transgenic Animal Models in this compound Research
| Model Type | Gene | Key Finding | Reference |
| Overexpression | This compound | Increased the amplitude and slowed the decay of the slow afterhyperpolarizing current (IsAHP) in cortical pyramidal cells. | jneurosci.org |
| Overexpression | This compound | Increased expression and activity of phospholipase D2 (PLD2) in NIH3T3 cells. | researchgate.net |
| Mutant (T71N, A190T) | Human this compound | Impaired calcium-dependent oligomerization and increased intracellular calcium influx. | nih.govnih.gov |
| Knockout (Deletion) | This compound-like 4 (Hpcal4) | Exhibited a mild reduction in acute baseline thermal responses, with no major deficits in pain or itch responses. | semanticscholar.orgplos.orgnih.gov |
Biochemical and Biophysical Techniques for this compound Characterization
To complement genetic studies, a variety of biochemical and biophysical techniques are employed to directly examine the properties and interactions of the this compound protein. These methods provide insights into its structure, its response to calcium signaling, and its network of binding partners.
Calcium Imaging and FRET-based Assays for this compound Activity
As a calcium-sensor protein, a key aspect of this compound's function is its response to changes in intracellular calcium concentrations. nih.gov
Calcium Imaging: This technique allows researchers to visualize changes in intracellular calcium levels in real-time. mdpi.com While not directly measuring this compound activity, it provides the context of the calcium signals that this compound is responding to. In vivo calcium imaging in the hippocampus of mice, for example, has been used to study the dynamics of neuronal activity during tasks like spatial navigation. mdpi.com
Förster Resonance Energy Transfer (FRET): FRET-based assays are powerful tools for studying molecular interactions and conformational changes in real-time within living cells. assaygenie.comrevvity.com This technique can be used to monitor this compound's interaction with its binding partners in a calcium-dependent manner. doronscientific.comliverpool.ac.ukabcam.co.jp By labeling this compound and a potential partner protein with a donor and acceptor fluorophore pair, an increase in FRET signal upon calcium influx would indicate a direct interaction. This approach can provide quantitative data on the dynamics of this compound's engagement with its downstream effectors. researchgate.net
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for this compound
Determining the three-dimensional structure of this compound is crucial for understanding how it binds calcium and interacts with other proteins.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an increasingly powerful technique for determining the structure of proteins and protein complexes in a near-native state. biorxiv.orgmdpi.com While specific cryo-EM studies focusing solely on this compound are not as prevalent as X-ray crystallography, this method holds great promise for visualizing this compound in complex with its various binding partners, which can be challenging to crystallize. biorxiv.orgresearchgate.net For instance, cryo-EM has been used to study the structure of the related neuronal calcium sensor NCS-1 in complex with its target. biorxiv.org
Table 3: Structural Details of Human this compound from X-ray Crystallography
| Parameter | Value | Reference |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.42 Å | rcsb.org |
| R-Value Work | 0.225 | rcsb.org |
| R-Value Free | 0.277 | rcsb.org |
| Total Structure Weight | 45.15 kDa | rcsb.org |
| Atom Count | 3,012 | rcsb.org |
Proteomic and Interactome Analysis to Identify this compound Partners
Identifying the proteins that this compound interacts with is key to unraveling its cellular functions.
Proteomics and Interactome Analysis: Proteomic approaches, often utilizing mass spectrometry, are used to identify the full complement of proteins in a specific cellular compartment or to systematically identify protein-protein interactions. nih.goviiarjournals.orgrcsi.com Studies have identified several interacting partners for this compound, providing clues to its diverse roles. wikipedia.orgmaayanlab.cloud These partners include the Neuronal Apoptosis Inhibitory Protein (NAIP), Mixed Lineage Kinase 2 (MLK2), and the b2 adaptin subunit of the AP2 complex. wikipedia.org Yeast two-hybrid screens and co-immunoprecipitation experiments have been instrumental in discovering these interactions. nih.gov For example, the interaction with AP2 is crucial for this compound's role in the calcium-dependent endocytosis of AMPA receptors during long-term depression (LTD). nih.gov Furthermore, proteomic analysis of the hippocampus in mouse models of stress has shown changes in this compound expression, linking it to the cellular stress response. nih.govrcsi.com
Table 4: Known Interacting Partners of this compound
| Interacting Protein | Function/Significance of Interaction | Reference |
| Neuronal Apoptosis Inhibitory Protein (NAIP) | Protects neurons from calcium-induced cell death. The interaction is enhanced by calcium. | wikipedia.orgembopress.org |
| Mixed Lineage Kinase 2 (MLK2) | Co-localizes with this compound in Lewy bodies in Parkinson's disease patients. | nih.gov |
| AP2 complex (b2 adaptin subunit) | Couples this compound to the endocytic machinery for AMPA receptor internalization during LTD. | wikipedia.orgnih.gov |
| Clathrin | Identified as a binding partner for the related protein neurocalcin, suggesting a potential indirect interaction with this compound via AP2. | nih.gov |
| Phosphatidylinositol 4,5-bisphosphate | Involved in the binding of this compound to the cell surface and Golgi apparatus. | nih.gov |
| Voltage-gated calcium channels (VGCCs) | This compound directly interacts with and may regulate the activity of VGCCs. | nih.govuniprot.org |
Advanced Imaging and Electrophysiological Methods
The investigation of this compound's function within neurons has been significantly advanced by sophisticated imaging and electrophysiological techniques. These methods allow for the real-time observation of this compound's behavior and its impact on neuronal activity, providing critical insights into its role as a calcium sensor.
Live-Cell Imaging of this compound Dynamics and Localization
Live-cell imaging has been instrumental in visualizing the dynamic nature of this compound within living neurons. By tagging this compound with fluorescent proteins, such as Enhanced Yellow Fluorescent Protein (EYFP) or mCherry, researchers can track its movement and localization in response to changes in intracellular calcium concentrations. nih.govoup.comnih.gov
A key mechanism governing this compound's function is the Ca²⁺/myristoyl switch. nih.govoup.com In its calcium-free state, the myristoyl group is sequestered within the protein. nih.gov Upon binding to calcium, this compound undergoes a conformational change that exposes this myristoyl group, facilitating its translocation from the cytosol to cellular membranes. nih.govoup.com Live-cell imaging has directly observed this translocation in various cell types, including HeLa cells and hippocampal neurons. nih.govnih.gov
In transfected hippocampal neurons, this compound tagged with YFP (HPCA-YFP) has been shown to translocate to specific sites within dendrites and axons following neuronal activity that elevates intracellular calcium. nih.gov This translocation is not a uniform movement to the entire plasma membrane but is often directed to discrete, diffusionally restricted domains within neuronal processes. nih.govcore.ac.uk Studies have demonstrated that both spontaneous neuronal activity and action potentials can trigger these localized and reversible translocations. nih.govcore.ac.uk For instance, trains of action potentials can induce synchronous translocations to multiple sites, with the amount of translocated this compound correlating with the number of action potentials. core.ac.uk This suggests that this compound can decode the frequency of neuronal firing into a localized signaling event. core.ac.uk
Furthermore, imaging studies have revealed that this compound translocation can be spine-specific, particularly in response to the activation of NMDA receptors, which are crucial for synaptic plasticity. nih.gov This localized response within dendritic spines highlights this compound's potential role in modulating synaptic function. nih.gov
Key Findings from Live-Cell Imaging of this compound:
| Observation | Experimental System | Implication |
| Ca²⁺-dependent translocation from cytosol to membranes | HeLa cells expressing this compound-EYFP; transfected hippocampal neurons | Confirms the Ca²⁺/myristoyl switch mechanism in living cells. nih.govnih.gov |
| Translocation to specific, diffusionally restricted domains | Cultured hippocampal neurons with HPCA-YFP | This compound signaling is spatially precise and can occur in independent subcellular compartments. nih.govcore.ac.uk |
| Action potential-dependent translocation | Transfected hippocampal neurons with HPCA-YFP | This compound can decode neuronal firing patterns into localized protein translocation. core.ac.uk |
| Spine-specific translocation upon NMDAR activation | Rat hippocampal neurons with this compound-YFP | Suggests a role for this compound in regulating synaptic plasticity at the level of individual synapses. nih.gov |
| Overlapping localization with AP2 and GluR2 | Neurons | Suggests a potential role in the endocytosis of synaptic AMPA receptors. nih.gov |
Electrophysiological Recordings in this compound-Modified Systems (e.g., sAHP, synaptic currents)
Electrophysiological techniques, particularly whole-cell patch-clamp recordings, have been crucial in elucidating the functional consequences of this compound's activity on neuronal excitability and synaptic transmission. nih.govfrontiersin.orgmdpi.com These methods allow for the precise measurement of ionic currents and synaptic events in cells where this compound expression or function has been experimentally altered.
A significant body of research has linked this compound to the slow afterhyperpolarization (sAHP), a prolonged hyperpolarizing potential that follows a burst of action potentials and regulates neuronal firing frequency. jneurosci.orgjneurosci.org The current underlying the sAHP, known as IsAHP, is a calcium-activated potassium current. jneurosci.org Seminal studies have identified this compound as a key calcium sensor for the activation of IsAHP. jneurosci.orgjneurosci.org
In hippocampal pyramidal cells, genetic deletion of this compound leads to a significant reduction, though not complete elimination, of the IsAHP. jneurosci.orgjneurosci.org Conversely, overexpression of this compound in cortical pyramidal cells results in a substantial increase in the amplitude of the IsAHP. jneurosci.org These findings strongly support the role of this compound in mediating this important aspect of neuronal excitability. It is worth noting that other related neuronal calcium sensors, such as neurocalcin δ, may also contribute to the regulation of IsAHP, potentially explaining why the current is not entirely abolished in this compound knockout mice. jneurosci.orgjneurosci.org
Beyond its role in regulating the sAHP, this compound has also been implicated in synaptic plasticity, particularly long-term depression (LTD) at hippocampal synapses. nih.govnih.gov Electrophysiological experiments have shown that introducing a peptide that disrupts the interaction between this compound and its binding partners can block the induction of LTD. nih.gov Furthermore, this compound has been shown to play a Ca²⁺-sensing role in the NMDAR-dependent endocytosis of synaptic AMPA receptors, a key mechanism underlying LTD. nih.gov
Summary of Electrophysiological Findings in this compound-Modified Systems:
| Experimental Manipulation | Recorded Parameter | Key Finding |
| Genetic deletion of this compound | IsAHP in hippocampal pyramidal cells | Significant reduction in IsAHP amplitude. jneurosci.orgjneurosci.org |
| Overexpression of this compound | IsAHP in cortical pyramidal cells | Large increase in IsAHP amplitude and slower decay kinetics. jneurosci.org |
| Intracellular application of a this compound-interfering peptide | Long-term depression (LTD) in CA1 neurons | Blockade of LTD induction. nih.gov |
| Spontaneous network activity | This compound-YFP translocation and transmembrane currents | Synaptic NMDAR activation, rather than just membrane depolarization, induces this compound translocation. nih.gov |
Computational and Systems Biology Approaches to this compound Research
In addition to experimental techniques, computational and systems biology approaches are providing valuable insights into the structure, function, and network-level interactions of this compound.
Molecular Dynamics Simulations of this compound Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netchemrxiv.org This approach allows researchers to model the complex and rapid conformational changes that proteins like this compound undergo. researchgate.netmdpi.com The Ca²⁺/myristoyl switch mechanism, central to this compound's function, involves a significant structural rearrangement upon calcium binding. nih.govoup.com
MD simulations can provide an atom-level view of this process, revealing how the binding of three calcium ions to this compound's EF-hands triggers the extrusion of the N-terminal myristoyl group from its hydrophobic pocket. oup.com These simulations can help to understand the energetics and intermediate states of this conformational change, which are often difficult to capture with experimental methods alone. mdpi.complos.org By simulating the protein's dynamics in different ionic environments and with disease-causing mutations, researchers can predict how these factors might affect this compound's structure and its ability to translocate to membranes and interact with target proteins. oup.complos.org For example, simulations could be used to investigate how dystonia-causing mutations in this compound alter its conformational dynamics and lead to aberrant calcium signaling. oup.com
Network Analysis of this compound-Mediated Pathways
Systems biology approaches, such as protein-protein interaction (PPI) network analysis, are used to understand how this compound fits into the broader landscape of cellular signaling. jclinmedsurgery.comnih.govebi.ac.uk These analyses integrate data from various sources to construct networks that map the interactions between this compound and other proteins. ebi.ac.ukbjcancer.org
By identifying the proteins that directly or indirectly interact with this compound, network analysis can help to elucidate the downstream pathways it regulates. jclinmedsurgery.com For instance, analysis of genes that are co-expressed with this compound-like 1 (HPCAL1) has pointed towards an enrichment of proteins involved in gap junctions and neuronal systems. jclinmedsurgery.com This suggests that this compound may play a role in coordinating cellular activities and communication between neurons. jclinmedsurgery.com
Furthermore, network analyses in the context of aging have identified this compound (HPCA) as a hub gene in a network of repressed genes in the aging prefrontal cortex. redalyc.orgresearchgate.net This network is associated with synaptic transmission and glutamate (B1630785) receptor signaling, highlighting the importance of this compound in maintaining synaptic function, which declines with age. redalyc.org Such analyses can point to novel functions and therapeutic targets by placing this compound within the complex web of molecular interactions that govern neuronal processes. nih.gov
Examples of Proteins in this compound-Associated Networks:
| Interacting/Co-expressed Protein | Pathway/Process | Significance |
| TUBA4A, PRKCB, ITPR1 | Gap Junctions | Suggests a role for this compound in intercellular communication. jclinmedsurgery.com |
| STX1A, TUBA4A, PRKCB, KCNAB2, NRXN3 | Neuronal System | Highlights this compound's involvement in core neuronal functions. jclinmedsurgery.com |
| CACNG3, CA10, PLPPR4 | Synaptic Function, Neuronal Plasticity | These genes, along with HPCA, are repressed in the aging brain, indicating a role in age-related cognitive decline. redalyc.org |
| AP2 | Endocytosis | Interaction suggests a role in clathrin-mediated endocytosis, relevant for AMPA receptor trafficking in LTD. nih.gov |
Theoretical Frameworks, Future Directions, and Unresolved Questions in Hippocalcin Research
Emerging Paradigms for Hippocalcin's Role in Neuronal Calcium Signaling Fidelity
This compound, a member of the neuronal calcium sensor (NCS) protein family, is emerging as a critical regulator of the precision and specificity of calcium (Ca²⁺) signals within neurons. researchgate.net Beyond simple buffering, it acts as a sophisticated Ca²⁺ signal decoder, translating specific patterns of calcium influx into distinct physiological outcomes. A central paradigm is its function as a diffusible calcium sensor that links N-methyl-D-aspartate receptor (NMDAR) activation to the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a key mechanism in hippocampal long-term depression (LTD). mdpi.comfrontiersin.org
This function is mediated by a Ca²⁺/myristoyl switch mechanism. nih.govnih.gov In its calcium-free state, this compound is primarily cytosolic. nih.gov Upon binding Ca²⁺ that enters through NMDARs, a conformational change exposes a myristoyl group, which anchors the protein to cellular membranes. nih.govscienceopen.com This translocation allows it to interact with specific partners, such as the β2-adaptin subunit of the AP2 adaptor complex, to initiate clathrin-mediated endocytosis of AMPARs. frontiersin.org
Intriguingly, research suggests this compound can discriminate between different sources of intracellular Ca²⁺. It appears to respond distinctly to Ca²⁺ influx through NMDARs versus Ca²⁺ release from internal stores triggered by muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to the endocytosis of AMPARs and NMDARs, respectively. frontiersin.org This highlights its role in ensuring the fidelity of signaling pathways. Furthermore, this compound is a key intermediary between calcium influx and the slow afterhyperpolarization (sAHP) current, which is crucial for regulating neuronal excitability and firing frequency. mdpi.comnih.gov By binding calcium and then modulating the as-yet-unidentified sAHP channels, this compound helps shape the temporal pattern of neuronal output. nih.gov
Challenges and Limitations in Current this compound Research
Despite significant progress, several challenges impede a complete understanding of this compound's function. The precise molecular mechanisms governing its diverse signaling roles remain partially elusive. researchgate.net A major challenge is dissecting its pleiotropic functions; for instance, clarifying how it differentially regulates LTD and the sAHP within the same neuron requires more advanced experimental approaches.
Methodological limitations also exist. Experiments often rely on the exogenous expression of this compound, and achieving expression levels comparable to the high endogenous concentrations found in hippocampal neurons (up to 30 µM) is difficult. researchgate.net This discrepancy can complicate the interpretation of results concerning its translocation and downstream effects. Furthermore, the complexity of its interaction network and the functional redundancy with other closely related neuronal calcium sensors, such as neurocalcin δ, make it challenging to isolate the unique contributions of this compound to neuronal physiology. scienceopen.com
Unexplored Areas and Future Research Avenues for this compound
A key future direction is the continued identification and characterization of this compound's interacting partners. While several have been identified, the physiological context of these interactions is not fully understood. Known interactors include proteins involved in synaptic plasticity, cell survival, and channel regulation. The synergistic interaction with Neuronal Apoptosis Inhibitory Protein (NAIP) to protect neurons from calcium-induced cell death is a critical area for exploration, particularly in the context of neurodegenerative diseases. researchgate.netnih.govembopress.org Recent findings have directly linked this compound to P/Q- and N-type voltage-gated calcium channels (VGCCs), suggesting a role in modulating neurotransmitter release. nih.govuniprot.org Dysfunctional interaction with VGCCs due to mutations in this compound is implicated in the movement disorder dystonia. nih.gov
| Interacting Protein | Physiological Relevance | Citations |
| AP2 Adaptor Complex | Mediates endocytosis of AMPA receptors during LTD. | frontiersin.org, wikipedia.org, nih.gov |
| PSD-95 | Involved in muscarinic receptor-induced NMDAR endocytosis. | frontiersin.org |
| NAIP | Synergistically protects neurons from Ca²⁺-induced cell death. | researchgate.net, wikipedia.org, embopress.org, nih.gov |
| MLK2 | Implicated in MAP kinase signaling; co-localizes in Lewy bodies. | wikipedia.org, nih.gov |
| VGCCs (P/Q- & N-type) | Regulates channel activity; mutations impairing this link cause dystonia. | nih.gov, uniprot.org |
| Phospholipase D (PLD) | Involved in Ca²⁺-mediated PLD signaling pathways. | frontiersin.org, nih.gov |
While this compound is most abundant in the hippocampus, its expression is documented in numerous other brain regions, including the cerebral cortex, caudate-putamen, and various olfactory areas. mdpi.comnih.govcapes.gov.br The functional significance of this compound in these regions is largely unexplored and represents a major gap in our knowledge. For example, related proteins like this compound-like 4 are expressed in excitatory interneurons of the spinal cord, suggesting a potential role for this protein family in sensory processing. semanticscholar.org
Perhaps one of the most exciting new areas is the role of this compound in neural precursor cells (NPCs). Studies have shown that this compound is required for the differentiation of hippocampal NPCs. frontiersin.org It actively promotes a neuronal fate while inhibiting differentiation into astrocytes, in part by modulating the STAT3 signaling pathway. frontiersin.orgresearchgate.nethanyang.ac.kr This discovery opens up new avenues for investigating its role in brain development, adult neurogenesis, and potentially in regenerative medicine.
To dissect the precise roles of this compound, new tools are needed for its acute and spatially-resolved manipulation. The development of fluorescently-tagged this compound (e.g., HPCA-EYFP) has been instrumental in visualizing its Ca²⁺-dependent translocation to membranes in living cells, providing insight into its activation dynamics. rupress.org Building on this, researchers have engineered this compound-based biosensors that use fluorescence to report on cellular processes like neuronal differentiation, offering a way to monitor these events at earlier stages than previously possible. researchgate.net
While direct optogenetic or chemogenetic actuators for this compound itself have not been reported, these technologies are being used to probe the function of this compound-expressing cells and circuits. researchgate.netnih.gov For example, chemogenetic inhibition of the ventral hippocampus, a region with high this compound expression, has been used to study its role in context-specific behaviors. nih.gov Future development could focus on creating photo-switchable or chemically-inducible this compound variants to gain precise spatiotemporal control over its function, allowing researchers to turn its activity "on" or "off" in specific subcellular compartments or at specific times during a physiological process.
Exploration of this compound's Role in Less Studied Cell Types or Brain Regions
Integration of this compound Research into Broader Neurobiological Contexts
Understanding this compound is crucial for broader questions in neurobiology, particularly in learning, memory, and disease. Its fundamental roles in LTD and sAHP modulation directly implicate it in the synaptic and cellular mechanisms that underlie learning and memory. frontiersin.orgnih.gov This is substantiated by findings that this compound-deficient mice exhibit significant impairments in spatial and associative memory, linked to defective activation of the transcription factor CREB. nih.gov
The study of this compound is also increasingly relevant to neurological and neurodegenerative disorders. Mutations in the HPCA gene are a known cause of a primary movement disorder, DYT2 dystonia, with patient-derived mutations leading to impaired calcium signaling. nih.govnih.govrowan.edu In the context of Alzheimer's disease, this compound levels are elevated, and evidence suggests it may play a neuroprotective role against amyloid-beta toxicity, possibly through its anti-apoptotic functions mediated by NAIP. researchgate.netuq.edu.au The Drosophila homolog, Neurocalcin, has been implicated in the regulation of sleep and activity, suggesting a conserved role for this protein family in controlling neuronal network states. biorxiv.org Thus, this compound research provides a critical link between fundamental calcium signaling and complex brain functions in both health and disease.
Q & A
Q. Why might this compound transfection fail to replicate endogenous effects?
- Common Issues :
- Mislocalization : Ensure N-terminal myristoylation by using full-length constructs (1–193 aa) .
- Overexpression artifacts : Titrate plasmid concentrations (e.g., 0.5–2 µg/ml) and compare to endogenous levels via qPCR .
- Solutions : Use inducible expression systems (Tet-On) or endogenous tagging (CRISPR-Cas9).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
